2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE
Overview
Description
2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE is a useful research compound. Its molecular formula is C27H28N4O2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{4-[4-(benzylamino)-1-phthalazinyl]phenoxy}-N,N-diethylacetamide is 440.22122615 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Impact of Phthalates
Phthalates, sharing a part of the chemical structure with the compound , are primarily used to improve the plasticity of industrial polymers. Research has shown that they can cause cytotoxicity, endocrine disruption, and effects mediated via the aryl hydrocarbon receptor (AhR), among other biological impacts. The study by Mankidy et al. (2013) emphasizes the oxidative stress as a critical mechanism of toxicity for certain phthalates and suggests the need for comprehensive assessments of phthalate mixtures due to their ubiquitous environmental presence (Mankidy, Wiseman, Ma, & Giesy, 2013).
Phthalate Esters in Foods
Another study highlights the occurrence and analysis of phthalate esters in foods, considering them as ubiquitous environmental contaminants due to their wide usage in consumer products. The research by Xu-Liang Cao (2010) underscores the importance of understanding levels of phthalates in foods for assessing human exposure, given the toxicological findings in animals (Cao, 2010).
Inhibitory Activity of Phthalazine Derivatives
Focusing on phthalazine derivatives, Watanabe et al. (1998) synthesized and evaluated various 4-benzylamino-1-chloro-6-substituted phthalazines for their inhibitory activity toward phosphodiesterase 5 (PDE5), showcasing the potential therapeutic applications of such compounds. The study provides a foundation for further exploration into the medicinal chemistry of phthalazine derivatives (Watanabe, Kabasawa, Takase, Matsukura, Miyazaki, Ishihara, Kodama, & Adachi, 1998).
Properties
IUPAC Name |
2-[4-[4-(benzylamino)phthalazin-1-yl]phenoxy]-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-3-31(4-2)25(32)19-33-22-16-14-21(15-17-22)26-23-12-8-9-13-24(23)27(30-29-26)28-18-20-10-6-5-7-11-20/h5-17H,3-4,18-19H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPVJQWOQTUQJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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